molecular formula C12H11NO4 B15322739 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid

3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid

Cat. No.: B15322739
M. Wt: 233.22 g/mol
InChI Key: BCBPHPASQPNURI-UHFFFAOYSA-N
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Description

3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid is a chemical compound belonging to the isoxazole family Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid typically involves the cycloaddition reaction of nitrile oxides with alkynes. One common method includes the reaction of 3-(methoxymethyl)benzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime, which is then converted to the nitrile oxide. The nitrile oxide undergoes a 1,3-dipolar cycloaddition with an alkyne to form the isoxazole ring .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often involve metal-catalyzed reactions. due to the drawbacks of metal-catalyzed reactions, such as high costs and toxicity, there is a growing interest in developing metal-free synthetic routes. These methods focus on eco-friendly and cost-effective alternatives .

Chemical Reactions Analysis

Types of Reactions

3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield oxides, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups into the isoxazole ring .

Scientific Research Applications

3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(3-(Methoxymethyl)phenyl)isoxazole-5-carboxylic acid is unique due to its specific substitution pattern on the isoxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

3-[3-(methoxymethyl)phenyl]-1,2-oxazole-5-carboxylic acid

InChI

InChI=1S/C12H11NO4/c1-16-7-8-3-2-4-9(5-8)10-6-11(12(14)15)17-13-10/h2-6H,7H2,1H3,(H,14,15)

InChI Key

BCBPHPASQPNURI-UHFFFAOYSA-N

Canonical SMILES

COCC1=CC(=CC=C1)C2=NOC(=C2)C(=O)O

Origin of Product

United States

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